molecular formula C16H15ClN6O3 B10891357 N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzamide

N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-4-nitrobenzamide

Cat. No.: B10891357
M. Wt: 374.78 g/mol
InChI Key: UZVRQEAGAINCGN-UHFFFAOYSA-N
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Description

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE: is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with chloro and methyl groups, and a nitrobenzamide moiety

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

N-[1-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-4-yl]-4-nitrobenzamide

InChI

InChI=1S/C16H15ClN6O3/c1-10-15(17)11(2)22(20-10)9-21-8-13(7-18-21)19-16(24)12-3-5-14(6-4-12)23(25)26/h3-8H,9H2,1-2H3,(H,19,24)

InChI Key

UZVRQEAGAINCGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=C(C=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)Cl

Origin of Product

United States

Preparation Methods

The synthesis of N1-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and methylation to introduce the chloro and methyl substituents.

    Attachment of the nitrobenzamide group: This step involves the reaction of the substituted pyrazole with 4-nitrobenzoyl chloride under basic conditions to form the final product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group, forming an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents for these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~1~-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the effects of pyrazole derivatives on biological systems, including their potential as anti-inflammatory or anticancer agents.

Mechanism of Action

The mechanism of action of N1-{1-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1H-PYRAZOL-4-YL}-4-NITROBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzamide moiety may interact with active sites of enzymes, inhibiting their activity, while the pyrazole ring can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives with different substituents. For example:

    4-Chloro-3,5-dimethyl-1H-pyrazole: Lacks the nitrobenzamide group, making it less versatile in terms of biological activity.

    4-Nitrobenzamide: Lacks the pyrazole ring, which reduces its potential for specific interactions with biological targets.

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